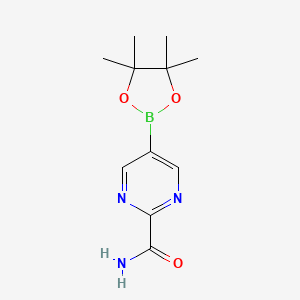
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide is an organic compound that features a pyrimidine ring substituted with a carboxamide group and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide typically involves the borylation of a pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the coupling partner.
Scientific Research Applications
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carboxamide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The carboxamide group can engage in hydrogen bonding and other interactions, contributing to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide is unique due to the combination of the boronic ester and carboxamide groups on a pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C11H16BN3O3 |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H16BN3O3/c1-10(2)11(3,4)18-12(17-10)7-5-14-9(8(13)16)15-6-7/h5-6H,1-4H3,(H2,13,16) |
InChI Key |
XUGRBHITERVLNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















